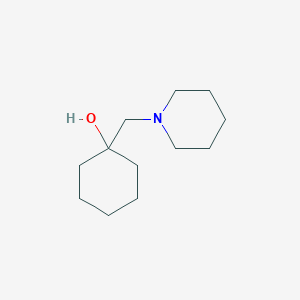
1-(Piperidin-1-ylmethyl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Piperidin-1-ylmethyl)cyclohexan-1-ol is a chemical compound that features a piperidine ring attached to a cyclohexanol moiety. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine. The presence of both piperidine and cyclohexanol groups in its structure imparts unique chemical and physical properties, making it a valuable scaffold in synthetic chemistry and drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol typically involves the reaction of piperidine with cyclohexanone under specific conditions. One common method includes the reductive amination of cyclohexanone with piperidine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst . The reaction conditions often require controlled temperatures and pressures to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used to facilitate the hydrogenation steps. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of side reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles under suitable conditions
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Cyclohexanone derivatives, carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Piperidine derivatives with different functional groups
Wissenschaftliche Forschungsanwendungen
1-(Piperidin-1-ylmethyl)cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug development, particularly for its effects on the central nervous system.
Wirkmechanismus
The mechanism of action of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. Additionally, the compound may inhibit certain enzymes or proteins involved in disease pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Piperidine: A simple heterocyclic amine with a six-membered ring structure.
Cyclohexanol: A cyclohexane derivative with a hydroxyl group.
Piperidin-2-ylmethylcyclohexanol: A structural isomer with different substitution patterns.
Uniqueness: 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol is unique due to the combination of the piperidine and cyclohexanol moieties, which imparts distinct chemical properties and biological activities. This dual functionality makes it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C12H23NO |
|---|---|
Molekulargewicht |
197.32 g/mol |
IUPAC-Name |
1-(piperidin-1-ylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H23NO/c14-12(7-3-1-4-8-12)11-13-9-5-2-6-10-13/h14H,1-11H2 |
InChI-Schlüssel |
PAIRKBRMJGGAON-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(CN2CCCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


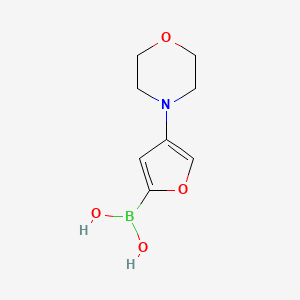
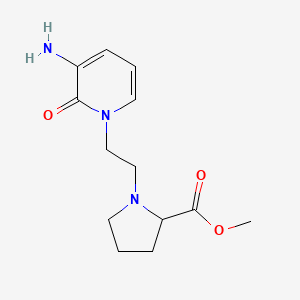

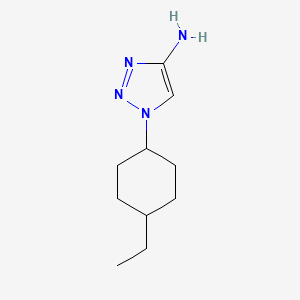
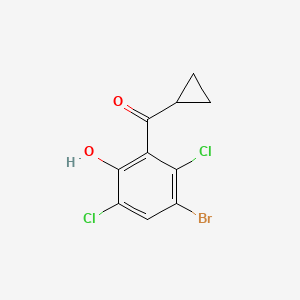

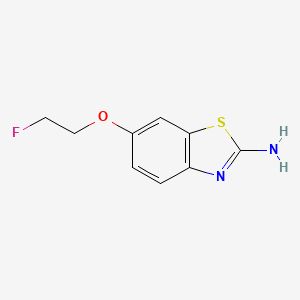
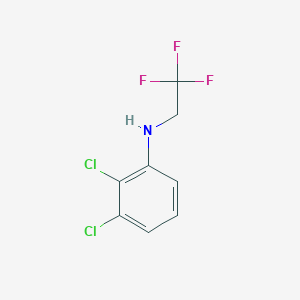
![5-Oxa-2-azaspiro[3.4]octan-8-one](/img/structure/B13324530.png)

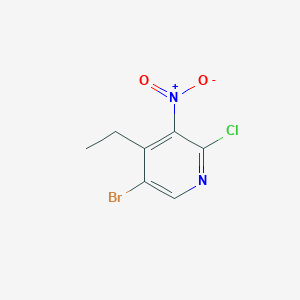
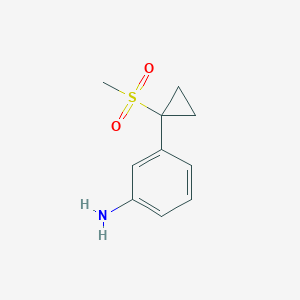
![Rel-(4aR,9bS)-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B13324559.png)
![(1R,2R)-[1,1'-Bi(cyclopropan)]-2-amine](/img/structure/B13324560.png)
